Ethyl 2-[(2-fluorophenyl)methylidene]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a fluorinated aromatic ring, and a butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of ethyl 2-[(2-fluorophenyl)methyl]butanol.
Substitution: Formation of compounds with substituted aromatic rings.
Scientific Research Applications
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-fluorophenyl)methylidene]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The fluorinated aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be compared with other similar compounds, such as:
- Ethyl 2-[(2-chlorophenyl)methylidene]butanoate
- Ethyl 2-[(2-bromophenyl)methylidene]butanoate
- Ethyl 2-[(2-methylphenyl)methylidene]butanoate
These compounds share a similar ester structure but differ in the substituents on the aromatic ring
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and potential biological activity.
Properties
CAS No. |
653578-39-3 |
---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylidene]butanoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-9H,3-4H2,1-2H3 |
InChI Key |
BODMAEPOIAQWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.